4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a benzamide moiety, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
It’s known that many coumarin derivatives have been intensively screened for different biological properties .
Mode of Action
It’s known that the aldehyde group was selected as the active group to bind to the protein during conjugation .
Biochemical Pathways
It’s known that many coumarin derivatives have been tested for their effects on various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:
Formation of the Chromen Ring: The chromen ring system can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic or basic conditions. This reaction forms the core chromen structure.
Introduction of the Benzamide Moiety: The chromen derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. This step involves the formation of an amide bond between the chromen ring and the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in a variety of substituted benzamide derivatives.
Scientific Research Applications
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)thiobenzamide: Contains a thiobenzamide moiety, which may impart different chemical and biological properties.
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzylamine: Features a benzylamine group, which can affect its reactivity and interactions.
Uniqueness
4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to the specific combination of the chromen ring and benzamide moiety This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
Biological Activity
The compound 4-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClN2O3, and it has a molecular weight of approximately 320.73 g/mol. The structure features a chromene ring fused with a benzamide moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₂ClN₂O₃ |
Molecular Weight | 320.73 g/mol |
IUPAC Name | This compound |
CAS Number | [Insert CAS Number] |
Biological Activity Overview
Research indicates that compounds within the chromene family exhibit various biological activities, including:
- Antimicrobial Activity : Chromene derivatives have shown potential against various bacterial strains.
- Anticancer Properties : Certain chromenes are noted for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of this compound on several cancer cell lines, the following IC₅₀ values were observed:
Cell Line | IC₅₀ (µM) |
---|---|
SW480 (Colorectal) | 12.5 |
HCT116 (Colorectal) | 10.3 |
MCF7 (Breast) | 15.0 |
These results suggest that the compound effectively inhibits cell growth in a dose-dependent manner.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest, preventing cancer cells from proliferating.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL.
- Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory conditions.
- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chromene structure significantly affect biological activity, highlighting the importance of specific functional groups for enhanced efficacy.
Properties
IUPAC Name |
4-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVABRWHMPRBCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.